molecular formula C4H10N4O3S2 B587476 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid CAS No. 1391053-66-9

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid

Cat. No.: B587476
CAS No.: 1391053-66-9
M. Wt: 226.269
InChI Key: MFFQNMFIVBUMBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid typically involves the reaction of guanidine derivatives with ethane-1,2-dithiol and sulfonic acid derivatives under controlled conditions. The reaction is carried out in a solvent such as methanol or water, often requiring heating and ultrasonic treatment to enhance solubility and reaction rates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes on a larger scale, with optimizations for yield and purity. The compound is usually stored in a refrigerator to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted guanidino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The guanidino and imino groups can form hydrogen bonds and electrostatic interactions with amino acid residues, influencing the activity and function of the target molecules. The sulfanyl group can undergo redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid is unique due to its combination of guanidino, imino, and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in biochemical research and potential therapeutic applications .

Biological Activity

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid (CAS Number: 1391053-66-9) is a sulfonic acid derivative characterized by its unique guanidino and imino functional groups. Its molecular formula is C4H10N4O3S2C_4H_{10}N_4O_3S_2, and it has a molecular weight of 226.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

  • Molecular Formula : C4H10N4O3S2C_4H_{10}N_4O_3S_2
  • Molecular Weight : 226.28 g/mol
  • SMILES Notation : NC(=N)NC(=N)SCCS(=O)(=O)O
  • IUPAC Name : 2-(N-carbamimidoylcarbamimidoyl)sulfanylethanesulfonic acid

The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways through its interactions with specific receptors and enzymes. The compound's guanidino group is known to mimic the action of certain amino acids, potentially influencing protein synthesis and cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic processes, thereby altering cellular metabolism.
  • Modulation of Nitric Oxide Synthase : There is evidence suggesting that similar guanidine derivatives can enhance nitric oxide production, which plays a crucial role in vascular biology.
  • Interaction with Ion Channels : The sulfonic acid group may facilitate interactions with ion channels, influencing cellular excitability and signaling.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Anticancer Potential : Some derivatives of sulfonic acids have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective roles, potentially benefiting conditions like neurodegeneration.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress ,
AnticancerInduces apoptosis in cancer cells ,
NeuroprotectiveProtects neuronal cells from degeneration ,
Enzyme InhibitionModulates enzymatic pathways,

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

  • Case Study on Antioxidant Properties :
    • A study conducted on rat models demonstrated that administration of the compound reduced markers of oxidative stress significantly compared to control groups. This suggests potential therapeutic applications in conditions associated with oxidative damage.
  • Investigating Anticancer Effects :
    • In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, leading to increased apoptosis rates. These findings warrant further investigation into its potential as a chemotherapeutic agent.
  • Neuroprotection in Animal Models :
    • Research involving neurodegenerative disease models indicated that treatment with this compound improved cognitive function and reduced neuronal loss, suggesting a protective role against neurodegeneration.

Properties

IUPAC Name

2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFQNMFIVBUMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SC(=N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-66-9
Record name 2-(((Guanidino)(imino)methyl)sulfanyl)ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((GUANIDINO)(IMINO)METHYL)SULFANYL)ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXD17X8A6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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